2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a morpholine ring, and a trifluoromethyl group. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various electrophiles. For instance, the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol yields a potassium salt, which can be further reacted with phenacyl bromide to form the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and morpholine moiety can interact with active sites or binding pockets, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Morpholine Derivatives: Compounds with a morpholine ring but different substituents can have distinct pharmacological profiles.
Trifluoromethyl Compounds: The presence of the trifluoromethyl group can significantly influence the compound’s lipophilicity and metabolic stability
Uniqueness
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group enhances its metabolic stability, while the oxadiazole and morpholine rings contribute to its potential as a pharmacophore .
Properties
Molecular Formula |
C16H17F3N4O3S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17F3N4O3S/c1-10-21-22-15(26-10)27-9-14(24)20-12-8-11(16(17,18)19)2-3-13(12)23-4-6-25-7-5-23/h2-3,8H,4-7,9H2,1H3,(H,20,24) |
InChI Key |
XSGDZKYDEPMTES-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Origin of Product |
United States |
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